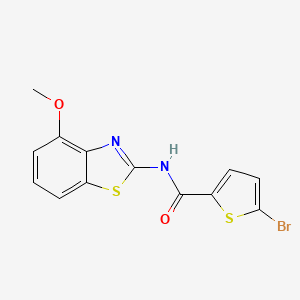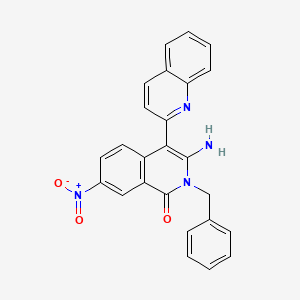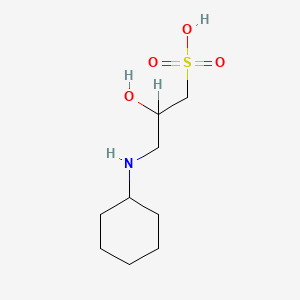![molecular formula C14H13NO5 B1225223 2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate](/img/structure/B1225223.png)
2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate is a chemical compound with the molecular formula C14H13NO5 and a molecular weight of 275.26 g/mol . This compound is known for its unique structure, which includes a chromene moiety and an acetate group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate typically involves the reaction of 2-oxochromene-3-carboxylic acid with ethylamine, followed by esterification with acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with various enzymes and receptors, leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-oxochromene-3-carbonyl)amino]ethyl benzoate
- 2-[(2-oxochromene-3-carbonyl)amino]ethyl propionate
Uniqueness
2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate is unique due to its specific combination of a chromene moiety and an acetate group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C14H13NO5 |
|---|---|
Molekulargewicht |
275.26 g/mol |
IUPAC-Name |
2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate |
InChI |
InChI=1S/C14H13NO5/c1-9(16)19-7-6-15-13(17)11-8-10-4-2-3-5-12(10)20-14(11)18/h2-5,8H,6-7H2,1H3,(H,15,17) |
InChI-Schlüssel |
UMIDGISCWOTJED-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCNC(=O)C1=CC2=CC=CC=C2OC1=O |
Kanonische SMILES |
CC(=O)OCCNC(=O)C1=CC2=CC=CC=C2OC1=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE](/img/structure/B1225141.png)

![4-(4-Methoxyanilino)-2,5-dimethyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1225143.png)
![N-(4-acetamidophenyl)-2-[5-(1-piperidinylsulfonyl)-2-thiophenyl]acetamide](/img/structure/B1225144.png)

![2-[(2,4-dimethoxyphenyl)methyl-methylamino]-N-(2-methoxy-3-dibenzofuranyl)acetamide](/img/structure/B1225147.png)

![[2-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] naphthalene-2-sulfonate](/img/structure/B1225155.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-4-[(3,4-difluorophenyl)sulfonylamino]benzamide](/img/structure/B1225157.png)
![3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]sulfonyl]benzonitrile](/img/structure/B1225159.png)



![3-(methylthio)-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B1225165.png)
